zymosterone

Catalog No.
S656048
CAS No.
27192-37-6
M.F
C27H42O
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zymosterone

CAS Number

27192-37-6

Product Name

zymosterone

IUPAC Name

(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1

InChI Key

AUNLIRXIJAVBNM-ZSBATXSLSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Understanding Cholesterol Regulation

Researchers utilize zymsterone to study the enzymes and mechanisms involved in cholesterol production. By analyzing the conversion of zymsterone to cholesterol, scientists can gain insights into how cells regulate cholesterol levels. This knowledge is vital for developing therapies for conditions like hypercholesterolemia (high cholesterol) and atherosclerosis (plaque buildup in arteries). ()

Investigating Steroidogenic Pathways

Zymsterone serves as a valuable tool for investigating the pathways responsible for the synthesis of other steroid hormones like estrogen and testosterone. By studying enzymes that act on zymsterone and its derivatives, researchers can understand how these hormones are produced and regulated within the body. This information holds significant potential for developing drugs that target specific steroid hormone production for therapeutic purposes. ()

Studying Fungal Metabolism

Some fungal species are known to possess enzymes capable of converting zymsterone into ergosterol, their primary membrane sterol. Researchers can utilize zymsterone to investigate these fungal metabolic pathways. Understanding how fungi synthesize ergosterol can be crucial for developing antifungal medications that target this specific pathway, potentially leading to more effective treatments. ()

Zymosterone, chemically known as cholesta-8(9),24-dien-3-one, is a sterol compound that plays a significant role in biological systems, particularly in the context of cholesterol metabolism. It is an intermediate in the biosynthesis of zymosterol, which is crucial for various cellular processes. Zymosterone features a unique structure characterized by a double bond between carbons 8 and 9 and a ketone functional group at carbon 3. This compound is derived from the demethylation of sterols and is involved in the metabolic pathways of both humans and yeast.

Zymosterone participates in several key enzymatic reactions within the cholesterol biosynthetic pathway. One notable reaction involves its conversion into zymosterol through reduction with the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) and protons (H+):

Zymosterone+NADPH+H+Zymosterol+NADP+\text{Zymosterone}+\text{NADPH}+\text{H}^+\rightarrow \text{Zymosterol}+\text{NADP}^+

This reaction is catalyzed by the enzyme 3-ketosteroid reductase, highlighting zymosterone's role as a precursor in sterol metabolism . Additionally, zymosterone can be produced from 4-alpha-carboxyzymosterol through decarboxylation reactions, further illustrating its dynamic involvement in sterol transformations .

Zymosterone exhibits various biological activities primarily related to its role in lipid metabolism. It has been identified as a metabolite in both humans and Saccharomyces cerevisiae (baker's yeast). The compound is involved in the regulation of membrane fluidity and cellular signaling pathways due to its structural similarities with cholesterol. Moreover, zymosterone's presence influences the synthesis of other sterols, which are vital for cell membrane integrity and function .

Zymosterone can be synthesized through several biochemical pathways. One common method involves the enzymatic conversion of lanosterol or cycloartenol via a series of demethylation reactions leading to the formation of various sterols, including zymosterone. Key enzymes such as sterol-4-alpha-methyl oxidase and cytochrome P450 enzymes facilitate these transformations . Additionally, synthetic organic chemistry methods can also be employed to create zymosterone through multi-step reactions involving starting materials that mimic its natural biosynthetic precursors.

Zymosterone has potential applications in various fields, including:

  • Pharmaceuticals: Due to its role in cholesterol metabolism, zymosterone may be investigated for therapeutic uses related to lipid disorders.
  • Biotechnology: In yeast fermentation processes, understanding zymosterone's metabolic role can enhance the production of biofuels and other bioproducts.
  • Nutraceuticals: Its biological activity may lead to applications in dietary supplements aimed at improving cholesterol levels.

Research has indicated that zymosterone interacts with several enzymes and metabolic pathways. For instance, studies have shown that it serves as a substrate for reductive enzymes that convert it into more biologically active sterols like zymosterol. Additionally, its interactions with other metabolites in the sterol biosynthetic pathway highlight its importance in regulating lipid homeostasis .

Zymosterone shares structural and functional similarities with several other sterols. Here are some notable compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
ZymosterolCholesta-8(9),24-dien-3beta-olReduced form of zymosterone; crucial for membrane integrity.
CholesterolCholest-5-en-3beta-olMost abundant sterol; essential for cell membranes and hormone synthesis.
ErgosterolErgosta-5,7,22-trien-3beta-olPredominant sterol in fungi; involved in membrane stability.
Lanosterol24-methylcholesterolPrecursor to all steroid hormones; key intermediate in cholesterol biosynthesis.

Zymosterone's uniqueness lies in its specific double bond configuration and ketone group, which distinguishes it from other sterols while still contributing to similar biological functions within lipid metabolism .

Molecular Formula (C27H42O) and Structural Characteristics

Zymosterone exhibits the molecular formula C27H42O with a molecular weight of 382.62 g/mol [1] [2] [3]. The compound belongs to the cholestanoid family and represents a critical intermediate in sterol biosynthesis pathways [1] [4]. Structurally, zymosterone is characterized as a 3-oxo steroid that derives from a hydride of 5α-cholestane [1] [5].

The fundamental structural architecture of zymosterone consists of the characteristic four-ring steroid backbone typical of cholesterol derivatives [6]. The molecule features a ketone functional group at the C-3 position, which distinguishes it from its hydroxylated counterpart zymosterol [1] [7]. Two double bonds are present in the structure: one located between C-8 and C-9, and another between C-24 and C-25 in the side chain [1] [6].

Table 1: Basic Structural Parameters of Zymosterone

ParameterValueReference
Molecular FormulaC27H42O [1] [2] [3]
Molecular Weight382.62 g/mol [1] [2] [3]
Exact Mass382.3236 [8]
Heavy Atoms28 [9]
Rings4 [9]
Aromatic Rings0 [9]
Rotatable Bonds4 [9]

The steroid framework exhibits the typical trans-anti-trans-anti-trans configuration characteristic of cholestane derivatives [6]. The side chain at C-17 contains a branched isoprenoid unit with six methyl carbon atoms and maintains the natural stereochemistry found in cholesterol biosynthetic intermediates [6] [7].

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for zymosterone is (5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one [6] [5]. This comprehensive nomenclature reflects the complete stereochemical configuration and structural features of the molecule.

Several alternative names are recognized in scientific literature and chemical databases. The compound is commonly referred to as 5α-cholesta-8,24-dien-3-one, which describes the cholestane backbone with double bonds at positions 8 and 24, and a ketone at position 3 [1] [9] [8]. Another frequently used designation is cholesta-8(9),24-dien-3-one, emphasizing the specific location of the first double bond [2] [10].

Table 2: Nomenclature and Synonyms for Zymosterone

Name TypeDesignationReference
IUPAC Name(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one [6] [5]
Common Name5α-cholesta-8,24-dien-3-one [1] [9] [8]
Alternative Namecholesta-8(9),24-dien-3-one [2] [10]
Database Namezymosterol intermediate 2 [1] [5]

In biochemical contexts, zymosterone is frequently identified as "zymosterol intermediate 2," highlighting its role as a precursor in the conversion to zymosterol during cholesterol biosynthesis [1] [5]. This designation emphasizes its metabolic significance rather than purely structural characteristics.

Physical and Chemical Properties

Zymosterone demonstrates several distinctive physical and chemical properties that reflect its steroid structure and functional groups. The compound appears as a powder under standard laboratory conditions and requires storage at -20°C to maintain stability [2] [10].

The topological polar surface area of zymosterone measures 17.07 Ų, indicating relatively low polarity despite the presence of the ketone functional group [9]. The calculated logarithm of the partition coefficient (logP) is 7.66, suggesting high lipophilicity characteristic of steroid compounds [9]. This high lipophilicity facilitates membrane permeability and cellular uptake, which is essential for its biological function as a cholesterol biosynthesis intermediate.

Table 3: Physical and Chemical Properties of Zymosterone

PropertyValueUnitReference
AppearancePowder- [2] [10]
Storage Temperature-20°C [2] [10]
Topological Polar Surface Area17.07Ų [9]
LogP7.66- [9]
Van der Waals Molecular Volume427.09- [9]
Molar Refractivity118.10- [9]
Hydrogen Bond Donors0- [9]
Hydrogen Bond Acceptors1- [9]

The molecular volume calculations indicate a compact steroid structure with efficient packing characteristics [9]. The absence of hydrogen bond donors and presence of only one hydrogen bond acceptor (the ketone oxygen) contribute to the compound's hydrophobic nature and membrane association properties.

Stereochemistry and Molecular Conformation

Zymosterone exhibits complex stereochemistry with multiple chiral centers throughout its structure, consistent with other cholesterol biosynthesis intermediates [6] [7]. The molecule maintains the 5α configuration typical of cholestane derivatives, with specific stereochemical designations at positions 5, 10, 13, 14, and 17 [6] [5].

The steroid ring system adopts the characteristic chair and half-chair conformations observed in cholesterol-related compounds [11]. Ring A (containing the ketone) exists in a chair conformation, while the junction between rings maintains the trans-anti-trans relationship that provides structural rigidity [11]. The side chain at C-17 exhibits conformational flexibility, particularly around the double bond at C-24 [11].

The stereochemical configuration at C-5 is designated as S, establishing the α-orientation of the hydrogen at this position [6] [5]. This configuration is crucial for recognition by enzymes in the cholesterol biosynthesis pathway, particularly 3-ketosteroid reductase (HSD17B7) [7]. The R-configuration at positions 13, 14, and 17 maintains the natural stereochemistry required for enzymatic conversion to zymosterol [6] [7].

Table 4: Stereochemical Centers in Zymosterone

PositionConfigurationSignificanceReference
C-5S (α-H)Ring junction stereochemistry [6] [5]
C-10SAngular methyl orientation [6] [5]
C-13RAngular methyl orientation [6] [5]
C-14RRing junction [6] [5]
C-17RSide chain attachment [6] [5]

The molecular conformation influences the compound's interaction with membrane lipids and enzymatic recognition sites [11]. Nuclear magnetic resonance studies on related compounds suggest that the steroid backbone remains relatively rigid while the side chain exhibits greater conformational mobility [12] [11].

Spectroscopic Characteristics and Identification Methods

Zymosterone can be characterized through various spectroscopic techniques, each providing distinct structural information. Nuclear magnetic resonance spectroscopy represents the primary method for detailed structural elucidation and stereochemical assignment [12].

Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic signals for the steroid framework [12]. The angular methyl groups at C-18 and C-19 appear as singlets in the upfield region, typically around 0.6-1.2 parts per million [12]. The ketone at C-3 influences adjacent proton chemical shifts, with H-2 protons appearing as multiplets in the 2.3-2.5 parts per million region [12].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of steroid compounds [13]. Under electron ionization conditions, zymosterone exhibits a molecular ion peak at m/z 382, corresponding to its molecular weight [12] [13]. Characteristic fragment ions result from loss of side chain components and ring fragmentations typical of cholestane derivatives [13].

Table 5: Spectroscopic Characteristics of Zymosterone

TechniqueCharacteristic FeatureValue/RangeReference
¹H Nuclear Magnetic ResonanceAngular methyl (C-18)0.6-0.7 ppm (s) [12]
¹H Nuclear Magnetic ResonanceAngular methyl (C-19)1.1-1.2 ppm (s) [12]
¹H Nuclear Magnetic ResonanceH-2 protons2.3-2.5 ppm (m) [12]
Mass SpectrometryMolecular ionm/z 382 [12] [13]
Gas ChromatographyRetention time23.61 min [12]

Infrared spectroscopy identifies functional groups, with the carbonyl stretch of the ketone appearing around 1700 cm⁻¹ [14]. The absence of hydroxyl stretching confirms the oxidized state at C-3 compared to zymosterol [14]. Gas chromatography-mass spectrometry provides both separation and identification, with zymosterone eluting at approximately 23.61 minutes under standard conditions [12].

Chemical Identifiers and Database Representations

Zymosterone is catalogued in multiple chemical databases with standardized identifiers that facilitate scientific communication and data exchange. The Chemical Abstracts Service registry number 27192-37-6 serves as the primary identifier for the compound [1] [2] [3].

The International Chemical Identifier (InChI) provides a unique structural representation: InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1 [3] [9]. The corresponding InChI Key AUNLIRXIJAVBNM-ZSBATXSLSA-N provides a hashed version for database searching [3] [9].

Table 6: Database Identifiers for Zymosterone

DatabaseIdentifierReference
Chemical Abstracts Service27192-37-6 [1] [2] [3]
PubChem Compound ID22298942 [5]
ChEBI ID52386 [15] [9] [8]
LIPID MAPS IDLMST01010168 [9] [8]
KEGG CompoundC22136 [8]
InChI KeyAUNLIRXIJAVBNM-ZSBATXSLSA-N [3] [9]

The Simplified Molecular Input Line Entry System representation CC@H[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C encodes the complete stereochemical information [3] [10]. This notation facilitates computational analysis and structure-based database searches.

The compound appears in specialized databases including ChEBI (Chemical Entities of Biological Interest) as entry 52386 [15] [9], emphasizing its biological significance. LIPID MAPS classifies zymosterone under sterols with the identifier LMST01010168 [9] [8], reflecting its role in lipid metabolism.

Structure-Activity Relationships

The structure-activity relationships of zymosterone center on its role as a substrate for 3-ketosteroid reductase (HSD17B7) in cholesterol biosynthesis [7] [16]. The specific structural features that enable enzymatic recognition include the 5α-cholestane backbone, the 3-ketone functional group, and the precise stereochemistry at multiple chiral centers [7].

The 3-ketone represents the primary site of enzymatic action, where HSD17B7 catalyzes the NADPH-dependent reduction to form zymosterol [7] [16]. The enzyme exhibits specificity for the 5α configuration and requires the natural stereochemistry at C-5, C-10, C-13, C-14, and C-17 for optimal catalytic efficiency [7]. Modifications to these stereochemical centers significantly reduce enzymatic conversion rates [7].

The double bond pattern, particularly the Δ8,9 unsaturation, influences substrate binding and enzyme selectivity [7]. This unsaturation distinguishes zymosterone from other 3-ketosteroid substrates and contributes to the substrate specificity of HSD17B7 [7]. The side chain double bond at C-24 does not directly participate in enzyme binding but affects the overall molecular conformation [7].

Table 7: Structure-Activity Relationships for Zymosterone

Structural FeatureFunctional SignificanceImpact on ActivityReference
3-Ketone groupPrimary enzymatic targetEssential for HSD17B7 recognition [7] [16]
5α-ConfigurationEnzyme specificityRequired for optimal binding [7]
Δ8,9 Double bondSubstrate differentiationDistinguishes from other ketosteroids [7]
C-17 StereochemistryEnzyme pocket fittingCritical for catalytic efficiency [7]
Side chain structureMembrane associationInfluences cellular uptake [7]

Comparative studies with structural analogs demonstrate that the intact cholestane framework is essential for biological activity [17]. Modifications to the steroid backbone, particularly changes in ring junction stereochemistry, eliminate enzymatic recognition [17]. The natural side chain structure facilitates membrane association and cellular transport, supporting the compound's role in sterol biosynthesis [18].

XLogP3

7.1

Wikipedia

Zymosterol intermediate 2

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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